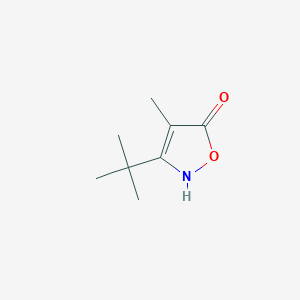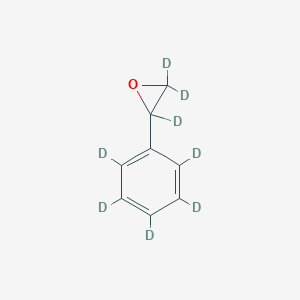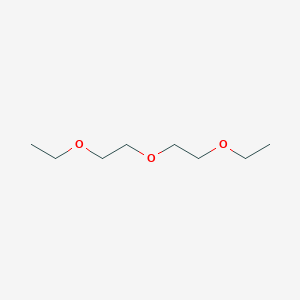
6,6'-Dimethoxy-2,2'-diaminobiphenyl
Übersicht
Beschreibung
6,6’-Dimethoxy-2,2’-diaminobiphenyl is a chiral biphenylamine ligand known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of two methoxy groups and two amino groups attached to a biphenyl structure, making it a versatile molecule in synthetic chemistry and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,6’-Dimethoxy-2,2’-diaminobiphenyl can be synthesized from 3-nitrophenol through a series of chemical reactions including iodination, Ullmann coupling, and reduction . The process involves:
Iodination: 3-nitrophenol is iodinated to form 3-iodo-4-nitrophenol.
Ullmann Coupling: The iodinated compound undergoes Ullmann coupling to form 6,6’-dimethoxy-2,2’-dinitrobiphenyl.
Reduction: The nitro groups are reduced to amino groups, resulting in the formation of 6,6’-dimethoxy-2,2’-diaminobiphenyl.
Industrial Production Methods
In industrial settings, the synthesis of 6,6’-dimethoxy-2,2’-diaminobiphenyl may involve large-scale preparation of the resolving reagent (2R, 3R)- or (2S, 3S)-2, 3-di(phenylaminoearbonyl)tartaric acid from commercially available tartaric acid. This reagent is used to resolve the racemic mixture of the compound, ensuring enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dimethoxy-2,2’-diaminobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethoxy-2,2’-diaminobiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 6,6’-dimethoxy-2,2’-diaminobiphenyl exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved include coordination with transition metals and participation in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dimethyl-2,2’-diaminobiphenyl: Similar in structure but with methyl groups instead of methoxy groups.
6,6’-Dimethoxy-2,2’-bipyridine: Contains pyridine rings instead of phenyl rings.
Uniqueness
6,6’-Dimethoxy-2,2’-diaminobiphenyl is unique due to its specific combination of methoxy and amino groups, which confer distinct chemical reactivity and selectivity in catalytic processes. Its ability to form enantiomerically pure compounds makes it particularly valuable in asymmetric synthesis and chiral resolution .
Eigenschaften
IUPAC Name |
2-(2-amino-6-methoxyphenyl)-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGIMBOAHLGZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-](/img/structure/B127246.png)

